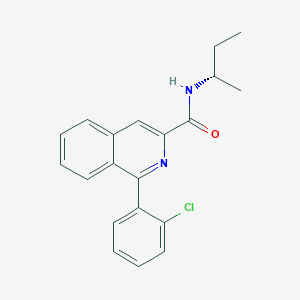

(R)-(-)-N-Desmethyl-PK 11195

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-(-)-N-Desmethyl-PK 11195” is an isoquinoline carboxamide that selectively binds to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . It is one of the most commonly used PBR ligands due to its high affinity for the PBR in all species .

Synthesis Analysis

The synthesis of “®-(-)-N-Desmethyl-PK 11195” involves the methylation of the desmethyl analogue using iodomethane . The process is then followed by purification with reverse phase High Performance Liquid Chromatography (HPLC) .Wissenschaftliche Forschungsanwendungen

Use in PET Studies and Brain Uptake : The R-enantiomer of [N-methyl-11C]PK 11195, a derivative of (R)-(-)-N-Desmethyl-PK 11195, has been studied for its potential in PET (Positron Emission Tomography) studies of PK (peripheral benzodiazepine) binding sites. This enantiomer exhibits greater retention in regions with PK binding sites, suggesting advantages for PET studies (Shah et al., 1994).

Biodistribution Studies in Mice : The biodistribution of 3H-PK 11195, an antagonist of peripheral-type benzodiazepine receptors, has been studied in mice. High accumulations of radioactivity were observed in organs like the heart, lung, spleen, kidney, and adrenal, indicating specific binding to the receptors. This suggests its potential for in vivo studies of peripheral-type benzodiazepine receptors using PET (Hashimoto et al., 1989).

Differentiation Between Ligands for Peripheral Benzodiazepine Binding Sites : A study differentiated between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, using thermodynamic studies. This research contributes to understanding the interaction dynamics of such ligands with peripheral benzodiazepine binding sites (Le Fur et al., 1983).

Labeling and Kinetic Studies for Benzodiazepine Binding Sites : PK 11195 has been used as a new ligand for “peripheral-type” benzodiazepine binding sites. Its kinetic studies and autoradiographic localization in rat brain have provided insights into the distribution and density of these binding sites (Benavides et al., 1983).

Synthesis for PET Imaging : The synthesis of N-(11C) methyl, N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 (PK 11195) was achieved for potential PET imaging of peripheral benzodiazepine receptors in various organs including the heart, kidney, and brain (Camsonne et al., 1984).

Wirkmechanismus

“®-(-)-N-Desmethyl-PK 11195” binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This binding is considered a useful tool in the assessment of neuronal damage . It has been used successfully with human brain imaging techniques .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/no-structure.png)